molecular formula C12H15NO B14431208 N-(But-3-yn-2-yl)-3-ethoxyaniline CAS No. 79874-40-1

N-(But-3-yn-2-yl)-3-ethoxyaniline

Cat. No.: B14431208
CAS No.: 79874-40-1
M. Wt: 189.25 g/mol
InChI Key: CJOXOXFIZICKQQ-UHFFFAOYSA-N
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Description

N-(But-3-yn-2-yl)-3-ethoxyaniline: is an organic compound that features an aniline derivative with a butynyl group and an ethoxy group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-3-yn-2-yl)-3-ethoxyaniline typically involves the reaction of 3-ethoxyaniline with a butynyl halide under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve better control over reaction conditions, leading to higher purity and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(But-3-yn-2-yl)-3-ethoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the triple bond to a single bond.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the butynyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can yield carbonyl or carboxyl derivatives, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

N-(But-3-yn-2-yl)-3-ethoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(But-3-yn-2-yl)-3-ethoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the functional groups present. Its biological activity may be attributed to its ability to interact with cellular components, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(But-3-yn-2-yl)benzamide
  • N-(But-3-yn-2-yl)methanesulfonate
  • Hexanoic acid, but-3-yn-2-yl ester

Uniqueness

N-(But-3-yn-2-yl)-3-ethoxyaniline is unique due to the presence of both the butynyl and ethoxy groups, which impart distinct reactivity and properties compared to similar compounds.

Properties

79874-40-1

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-but-3-yn-2-yl-3-ethoxyaniline

InChI

InChI=1S/C12H15NO/c1-4-10(3)13-11-7-6-8-12(9-11)14-5-2/h1,6-10,13H,5H2,2-3H3

InChI Key

CJOXOXFIZICKQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(C)C#C

Origin of Product

United States

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